
3-allyl-2,6-dimethyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-2,6-dimethyl-4-quinolinol is a chemical compound that belongs to the class of quinolinols. It is a yellowish powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has been widely studied due to its potential applications in various fields, such as medicine, agriculture, and materials science.
科学研究应用
3-allyl-2,6-dimethyl-4-quinolinol has been studied for its potential applications in various fields. In medicine, it has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. In addition, it has been found to have antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, it has been shown to have anticancer activity against various cancer cell lines, including cervical cancer, breast cancer, and lung cancer.
作用机制
The mechanism of action of 3-allyl-2,6-dimethyl-4-quinolinol is not fully understood. However, it is believed to act by disrupting the membrane integrity of bacteria and fungi, leading to cell death. It has also been shown to inhibit the replication of viruses by interfering with their DNA synthesis. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-allyl-2,6-dimethyl-4-quinolinol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, it has been shown to have anti-inflammatory activity by inhibiting the production of various inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 3-allyl-2,6-dimethyl-4-quinolinol in lab experiments include its high potency, broad-spectrum activity, and low toxicity. It can be easily synthesized using various methods, and it is soluble in organic solvents, making it easy to handle in the lab. However, one limitation of using this compound is its instability in aqueous solutions, which can lead to degradation and loss of activity over time.
未来方向
There are several future directions for research on 3-allyl-2,6-dimethyl-4-quinolinol. One direction is to study its potential applications in agriculture, as it has been shown to have antifungal activity against various plant pathogens. Another direction is to investigate its mechanism of action in more detail, as this could lead to the development of more potent analogs. Furthermore, future research could focus on optimizing the synthesis method to obtain higher yields and purity of 3-allyl-2,6-dimethyl-4-quinolinol. Finally, more studies could be conducted to evaluate the safety and efficacy of this compound for use in various applications.
合成方法
The synthesis of 3-allyl-2,6-dimethyl-4-quinolinol can be achieved through various methods, including the Povarov reaction, the Skraup reaction, and the Mannich reaction. The Povarov reaction involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. The Skraup reaction involves the condensation of aniline, glycerol, and an oxidizing agent like sulfuric acid or nitric acid. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone in the presence of an acid catalyst. These methods have been optimized to obtain high yields of 3-allyl-2,6-dimethyl-4-quinolinol with minimal impurities.
属性
IUPAC Name |
2,6-dimethyl-3-prop-2-enyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-4-5-11-10(3)15-13-7-6-9(2)8-12(13)14(11)16/h4,6-8H,1,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSBOSRWALTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5833709.png)
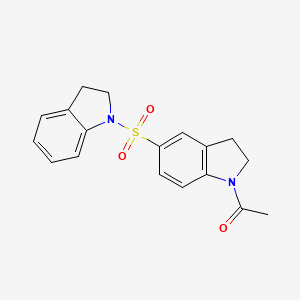
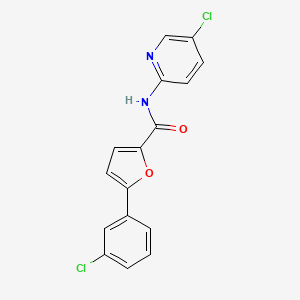
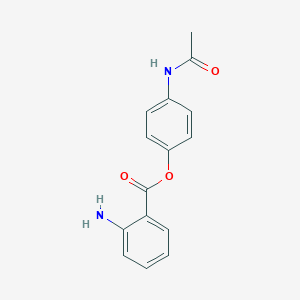
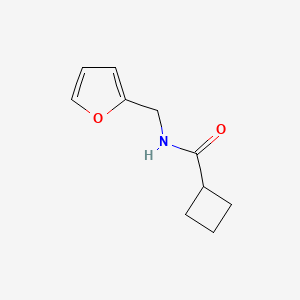
![2-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5833745.png)
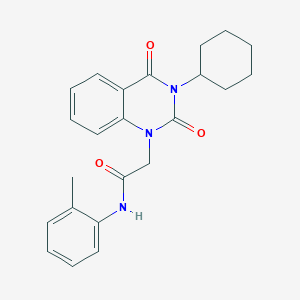
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5833762.png)
![N-{3-[N-(4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5833770.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)